molecular formula C19H18N4O4S B3564008 N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide

N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide

Cat. No.: B3564008
M. Wt: 398.4 g/mol
InChI Key: SPWIBJRSSWYSHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide is a complex organic compound with a molecular formula of C18H15ClN4O4S . This compound is known for its unique chemical structure, which includes a pyrimidinylsulfamoyl group attached to a phenyl ring, and an m-tolyloxy group linked to an acetamide moiety. It is often used in pharmaceutical research and development due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with pyrimidine-2-sulfonyl chloride to form the intermediate N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]sulfonamide. This intermediate is then reacted with 2-m-tolyloxyacetyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated systems can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinylsulfamoyl group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the m-tolyloxy group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

2-(3-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-14-4-2-5-16(12-14)27-13-18(24)22-15-6-8-17(9-7-15)28(25,26)23-19-20-10-3-11-21-19/h2-12H,13H2,1H3,(H,22,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWIBJRSSWYSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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